3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
CAS No.: 1347087-62-0
Cat. No.: VC2559034
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1347087-62-0 |
|---|---|
| Molecular Formula | C8H14N4O2 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C8H14N4O2/c1-14-4-2-3-10-8(13)6-5-7(9)12-11-6/h5H,2-4H2,1H3,(H,10,13)(H3,9,11,12) |
| Standard InChI Key | ZIESKHBOARZHCC-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C1=CC(=NN1)N |
| Canonical SMILES | COCCCNC(=O)C1=CC(=NN1)N |
Introduction
Chemical Identification and Basic Properties
3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is identified by the CAS number 1347087-62-0 and is classified as a chemical compound with medicinal applications . The compound contains a five-membered pyrazole ring with two nitrogen atoms, featuring three key functional groups: an amino group at the 3-position, a carboxamide group at the 5-position, and a methoxypropyl substituent attached to the carboxamide nitrogen.
The molecular structure of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide exhibits similarities to several related compounds found in the scientific literature, including 3-amino-N-(3-hydroxypropyl)-1H-pyrazole-5-carboxamide, which differs only in having a hydroxyl group instead of a methoxy group on the propyl chain . This structural similarity suggests that both compounds likely share comparable physical and chemical properties, with slight variations due to the different terminal functional groups.
For our target compound, the methoxy substitution would increase the molecular weight and likely increase its lipophilicity compared to the hydroxyl-containing analog, potentially affecting its pharmacokinetic properties.
Structural Characteristics and Chemical Classification
Pyrazole Core Structure
The backbone of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide consists of a pyrazole heterocycle, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. Pyrazoles represent an important class of nitrogen-containing heterocyclic compounds with demonstrated importance in medicinal chemistry. The pyrazole ring system provides a rigid scaffold for the spatial arrangement of functional groups, contributing to specific biological interactions .
Pyrazole-based compounds have gained significant attention due to their diverse biological activities. For instance, celecoxib, a well-known anti-inflammatory drug with potent COX-2 inhibitory activity, contains a pyrazole core. Similarly, pyrazofurin has demonstrated potential antiviral activity . The presence of the pyrazole moiety in 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide suggests potential biological activity that may be comparable to other pyrazole derivatives.
Functional Groups Analysis
The compound features several key functional groups that contribute to its chemical properties and potential biological activities:
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Amino group (-NH₂) at the 3-position: This primary amine provides a site for hydrogen bonding and potential derivatization.
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Carboxamide group (-CONH-) at the 5-position: This amide linkage contributes to the compound's stability and ability to form hydrogen bonds.
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Methoxypropyl side chain (-CH₂CH₂CH₂OCH₃): This flexible chain with a terminal methoxy group influences the compound's lipophilicity and potentially its ability to interact with biological targets.
The specific arrangement of these functional groups around the pyrazole core determines the compound's three-dimensional structure and influences its chemical reactivity and biological interactions. The presence of both hydrogen bond donors and acceptors suggests that this compound could effectively interact with biological targets such as proteins or enzymes.
Chemical Reactivity and Stability
Reactivity Patterns
Based on its structural features, 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is expected to exhibit several reactivity patterns:
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The primary amino group at the 3-position can participate in various reactions typical of amines, including acylation, alkylation, and condensation reactions.
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The pyrazole ring's NH group can undergo N-substitution reactions, potentially allowing for further functionalization.
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The methoxypropyl side chain may undergo ether cleavage under specific conditions, such as treatment with strong acids.
Similar pyrazole derivatives have demonstrated the ability to participate in cyclization reactions due to their amino and carboxamide groups. This reactivity profile makes 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide a potentially valuable building block for the synthesis of more complex heterocyclic compounds.
Stability Considerations
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the potential properties and activities of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, it is valuable to compare it with structurally related compounds:
These structural variations can significantly impact physicochemical properties such as solubility, lipophilicity, and biological activity. The methoxy group in 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide likely confers increased lipophilicity compared to the hydroxyl analog, potentially enhancing membrane permeability while maintaining good water solubility.
Property Comparisons
| Property | 3-amino-N-(3-hydroxypropyl)-1H-pyrazole-5-carboxamide | 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide |
|---|---|---|
| XLogP3-AA | -0.8 | 0.7 |
| H-Bond Donors | 4 | 1 |
| H-Bond Acceptors | 4 | 3 |
| Rotatable Bonds | 4 | 4 |
The methoxypropyl version would likely have an intermediate lipophilicity (XLogP3) value between these two compounds and fewer hydrogen bond donors than the hydroxypropyl version. This balance of properties could be advantageous for pharmaceutical applications, potentially offering improved bioavailability while maintaining reasonable water solubility.
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